molecular formula C20H14O3 B12550524 4,4'-(2-Benzofuran-1,3-diyl)diphenol CAS No. 142717-68-8

4,4'-(2-Benzofuran-1,3-diyl)diphenol

Cat. No.: B12550524
CAS No.: 142717-68-8
M. Wt: 302.3 g/mol
InChI Key: RJCJHNVTYLPTFW-UHFFFAOYSA-N
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Description

4,4’-(2-Benzofuran-1,3-diyl)diphenol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring This compound is characterized by the presence of two phenol groups attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)diphenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzofuran derivatives with phenol derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Benzofuran-1,3-diyl)diphenol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(2-Benzofuran-1,3-diyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).

Major Products Formed:

Scientific Research Applications

4,4’-(2-Benzofuran-1,3-diyl)diphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and microbial infections.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2-Benzofuran-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups in the compound can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound’s structure enables it to interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar in structure but with an ethene linkage instead of a benzofuran core.

    4,4’-(Propane-2,2-diyl)diphenol: Contains a propane linkage instead of a benzofuran core.

    4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Contains a tetrazine ring instead of a benzofuran core.

Uniqueness: 4,4’-(2-Benzofuran-1,3-diyl)diphenol is unique due to its benzofuran core, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and exhibit unique biological activities that are not observed in similar compounds with different core structures .

Properties

CAS No.

142717-68-8

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol

InChI

InChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H

InChI Key

RJCJHNVTYLPTFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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